Home > Products > Inhibitors/Agonists P108 > Sodium tauroursodeoxycholate
Sodium tauroursodeoxycholate - 35807-85-3

Sodium tauroursodeoxycholate

Catalog Number: EVT-1481724
CAS Number: 35807-85-3
Molecular Formula: C26H44NNaO6S
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium Tauroursodeoxycholate is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid found in bears. [] It is classified as a hydrophilic bile acid and plays a significant role in scientific research as a model compound for studying bile acid metabolism, cholesterol gallstone formation, and as a potential therapeutic agent for various liver diseases. []

Synthesis Analysis

One method for synthesizing Sodium Tauroursodeoxycholate involves a multi-step process using ursodesoxycholic acid as the starting material. [] The synthesis involves acetylation and chloride reactions to create a mixed anhydride solution. Taurine is then dissolved in a sodium carbonate solution and added to the mixed anhydride solution. The resulting precipitate is filtered, and the filtrate's pH is adjusted. The solution is then concentrated and dried to obtain crude Sodium Tauroursodeoxycholate, which is further purified through desalting and recrystallization. []

Mechanism of Action
  • Cholesterol Gallstone Inhibition: Sodium Tauroursodeoxycholate can alter cholesterol gallstone incidence. It is suggested that its efficacy is not directly related to its concentration in bile. []

  • Improvement of Cholestasis: Sodium Tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide (E-17G)-induced cholestasis by increasing the biliary excretion rate of E-17G. []

  • Endoplasmic Reticulum Stress Regulation: Sodium Tauroursodeoxycholate, along with 4-phenylbutyric acid (PBA), can restore ER homeostasis in human lens epithelial cells, preventing epithelial-mesenchymal transition and subsequent cell migration. []

  • Prevention of Palmitate-induced Effects: Sodium Tauroursodeoxycholate, along with 4-phenylbutyric acid (PBA) and salubrinal, can decrease palmitic acid-induced upregulation of oxidized LDL receptor-1 (LOX-1) in macrophages by inhibiting the endoplasmic reticulum stress response. []

Applications
  • Cholesterol Gallstone Research: Sodium Tauroursodeoxycholate has been used in animal models to study its potential in preventing cholesterol gallstone formation. Studies have shown that it can alter cholesterol gallstone incidence in hamsters. []

  • Cholestasis Treatment: Research suggests that Sodium Tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide-induced cholestasis in rats by enhancing biliary excretion of the causative agent. []

  • Atherosclerosis Research: Sodium Tauroursodeoxycholate has shown potential in preclinical studies for slowing early atherosclerosis in progeria mouse models by inhibiting progerin-induced effects. []

  • Endoplasmic Reticulum Stress Research: Studies demonstrate the use of Sodium Tauroursodeoxycholate in understanding the role of endoplasmic reticulum stress in various cellular processes, such as epithelial-mesenchymal transition in lens epithelial cells and LOX-1 upregulation in macrophages. [, ]

  • Bile Acid Metabolism Research: Sodium Tauroursodeoxycholate serves as a tool for investigating the impact of dietary bile salts on biliary bile acid composition and gut microbiota changes in grass carp. []

  • Liquid Crystal Formation Studies: Research uses Sodium Tauroursodeoxycholate, in conjunction with phosphatidylcholine and cholesterol, to study the formation of liquid crystals from micelles via bilayer membranes, providing insights into biological membrane dynamics. []

Future Directions
  • Clinical Trials for Atherosclerosis: Further research is needed to translate the promising preclinical findings on Sodium Tauroursodeoxycholate's effect on atherosclerosis in progeria to human clinical trials. []

  • Combination Therapies: Investigating the efficacy of Sodium Tauroursodeoxycholate in combination with other therapeutic agents, particularly for conditions like progeria, could be a promising area of research. []

  • Gut Microbiota Interactions: Further exploration of the interplay between Sodium Tauroursodeoxycholate, bile acid metabolism, and gut microbiota composition can provide insights into its potential effects on host health and disease. []

Ursodesoxycholic acid

Relevance: Ursodesoxycholic acid is the parent compound of Sodium Tauroursodeoxycholate. Sodium Tauroursodeoxycholate is the taurine conjugate of UDCA, formed in the liver to increase water solubility. Both compounds share similar therapeutic applications, primarily in treating cholestatic liver diseases and gallstone dissolution. [, , ]

Sodium taurochenodeoxycholate

Relevance: Sodium taurochenodeoxycholate is structurally similar to Sodium Tauroursodeoxycholate, with both being taurine conjugates of dihydroxy bile acids. They differ in the orientation of the hydroxyl group at the 7-carbon position of the steroid nucleus. Research suggests that despite structural similarities, NaTCDC does not show the same effectiveness in preventing cholesterol gallstone formation as Sodium Tauroursodeoxycholate. [, , , ]

Sodium 3α,7α‐dihydroxy‐5β‐cholane‐24‐sulfonate

Relevance: This compound is structurally similar to Sodium Tauroursodeoxycholate, sharing the dihydroxy bile acid structure but with a sulfonate group replacing the carboxyl group. This structural difference contributes to its distinct activity in preventing cholesterol gallstone formation compared to Sodium Tauroursodeoxycholate. []

Sodium 3α,7β‐dihydroxy‐5β‐cholane‐24‐sulfonate

Relevance: Structurally similar to both Sodium Tauroursodeoxycholate and Sodium 3α,7α‐dihydroxy‐5β‐cholane‐24‐sulfonate, this compound differs in the orientation of the hydroxyl group at the 7-carbon position. Despite these subtle differences, it exhibits comparable efficacy in preventing cholesterol gallstone formation compared to Sodium Tauroursodeoxycholate. []

Sodium 3α, 6α‐dihydroxy‐5β‐cholane‐24‐sulfonate

Relevance: This compound shares structural similarities with Sodium Tauroursodeoxycholate, both being bile acid derivatives, but differs in the position of the hydroxyl group on the steroid nucleus and the presence of a sulfonate group instead of a carboxyl group. These structural variations contribute to its notable effectiveness in suppressing cholesterol gallstone formation. []

Sodium taurohyodeoxycholate

Relevance: This compound is structurally similar to Sodium Tauroursodeoxycholate, both being taurine conjugates of bile acids. They differ in the specific bile acid they are conjugated to, influencing their respective roles in lipid metabolism and potential therapeutic applications. Research indicates that Sodium taurohyodeoxycholate effectively inhibits cholesterol gallstone formation in animal models. []

Chenodeoxycholic acid

Relevance: Chenodeoxycholic acid is a precursor to Sodium taurochenodeoxycholate, which is its taurine conjugate. Research suggests that while both compounds influence cholesterol solubility, Sodium Tauroursodeoxycholate exhibits superior efficacy in preventing cholesterol gallstone formation compared to CDCA and its derivatives. [, ]

Hyodeoxycholic acid

Relevance: Hyodeoxycholic acid is the parent compound of Sodium taurohyodeoxycholate, serving as its precursor before taurine conjugation in the liver. While both compounds participate in lipid metabolism, their specific activities and potential therapeutic applications may differ. Research indicates that, similar to Sodium Tauroursodeoxycholate, Sodium taurohyodeoxycholate effectively inhibits cholesterol gallstone formation. []

Taurine

Relevance: Taurine is a key component of Sodium Tauroursodeoxycholate. It conjugates with Ursodesoxycholic acid in the liver to form Sodium Tauroursodeoxycholate, significantly increasing its water solubility and facilitating biliary excretion. This conjugation is crucial for the therapeutic efficacy of Sodium Tauroursodeoxycholate in treating cholestatic liver diseases and dissolving gallstones. [, ]

Properties

CAS Number

35807-85-3

Product Name

Sodium tauroursodeoxycholate

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1

InChI Key

IYPNVUSIMGAJFC-ZPTIPWSTSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

NA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.